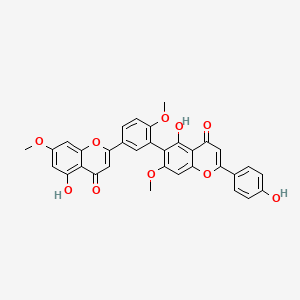
Imbricataflavone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Robustaflavone 7,4’,7’‘-trimethyl ether is a biflavonoid compound that is derived from robustaflavone. It is isolated from various plant species, including Selaginella doederleinii . This compound is known for its cytotoxic activity against human cancer cell lines . Biflavonoids like robustaflavone 7,4’,7’'-trimethyl ether are composed of two flavonoid units linked together, which contributes to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Robustaflavone 7,4’,7’'-trimethyl ether can be synthesized through the extraction of robustaflavone from plant sources such as Selaginella uncinata . The extraction process typically involves the use of solvents like ethanol (EtOH) to obtain the compound from the plant material. The structure and absolute configuration of the compound are established through extensive spectroscopic and circular dichroism analyses .
Industrial Production Methods: Industrial production of robustaflavone 7,4’,7’'-trimethyl ether involves the extraction of robustaflavone from plants followed by chemical modification to introduce the trimethyl ether groups. This process may include steps such as solvent extraction, purification, and methylation reactions to achieve the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Robustaflavone 7,4’,7’'-trimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of robustaflavone 7,4’,7’'-trimethyl ether include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of robustaflavone 7,4’,7’'-trimethyl ether depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while methylation reactions result in the formation of trimethyl ether derivatives.
Applications De Recherche Scientifique
Robustaflavone 7,4’,7’‘-trimethyl ether has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique biflavonoid structure and potential as a template for developing new therapeutic drugs . In biology and medicine, robustaflavone 7,4’,7’‘-trimethyl ether exhibits cytotoxic activity against human cancer cell lines, making it a promising candidate for anticancer research . Additionally, its anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects have been extensively studied . In the industry, robustaflavone 7,4’,7’'-trimethyl ether is explored for its potential use in natural product-based therapies and pharmacological research .
Mécanisme D'action
The mechanism of action of robustaflavone 7,4’,7’‘-trimethyl ether involves its interaction with various molecular targets and pathways. It has been shown to interfere with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and inflammation . Additionally, robustaflavone 7,4’,7’'-trimethyl ether modulates the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis . The compound also functions as a potent modulator of pre-mRNA splicing, inhibiting the SUMO-specific protease SENP1 .
Comparaison Avec Des Composés Similaires
Robustaflavone 7,4’,7’‘-trimethyl ether is unique among biflavonoids due to its specific trimethyl ether modifications. Similar compounds include other biflavonoids such as hinokiflavone, ochnaflavone, and delicaflavone, which also exhibit significant biological activities . These compounds share structural similarities with robustaflavone 7,4’,7’'-trimethyl ether but differ in their specific functional groups and biological effects. For example, hinokiflavone is known for its anti-cancer properties and ability to modulate pre-mRNA splicing .
Propriétés
Formule moléculaire |
C33H24O10 |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |
Clé InChI |
NLSFVXZLJDUWJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
Synonymes |
imbricataflavone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
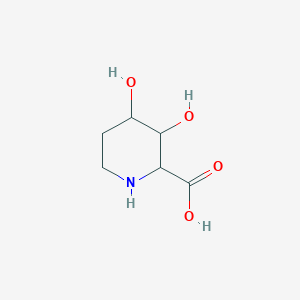
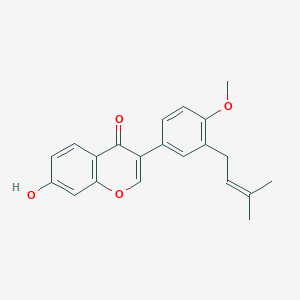
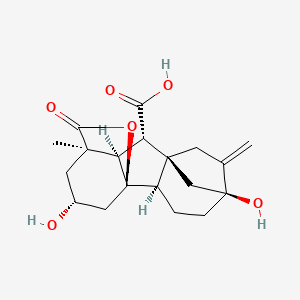

![(1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) 2-methylbutanoate](/img/structure/B1254867.png)
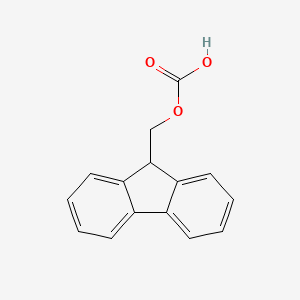

![1-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-5-Nitro-1h-Indole](/img/structure/B1254873.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)

